3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride
Overview
Description
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines
Preparation Methods
The synthesis of 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride typically involves the reaction of 4-fluorobenzyl mercaptan with an azetidine precursor under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include sulfoxides, sulfones, and substituted azetidines .
Scientific Research Applications
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Azetidines, including this compound, are used in the preparation of polyamines through ring-opening polymerization.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways .
Comparison with Similar Compounds
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride can be compared with other similar compounds such as:
3-[(4-Fluorophenyl)methyl]azetidine hydrochloride: This compound has a similar structure but lacks the thioether linkage.
Azetidine-3-carboxylic acid derivatives: These compounds are used as conformationally constrained analogues of β-proline and have different reactivity and applications.
The uniqueness of this compound lies in its thioether linkage, which imparts distinct chemical and biological properties compared to other azetidine derivatives .
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYGQLHAZXSDSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CSC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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